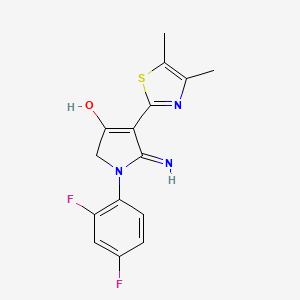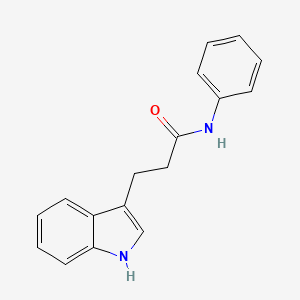
N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a synthetic organic compound that features a benzodioxole ring and a benzothiazole ring connected by a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from o-aminothiophenol and carbon disulfide followed by oxidation.
Coupling Reaction: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as a hexanamide chain, under appropriate reaction conditions (e.g., using coupling reagents like EDCI or DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiazole rings.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)pentanamide
- N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain, which may influence its chemical reactivity and biological activity compared to similar compounds with shorter or longer chains.
Propiedades
Fórmula molecular |
C20H20N2O4S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-6-(3-oxo-1,2-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C20H20N2O4S/c23-19(21-14-9-10-16-17(12-14)26-13-25-16)8-2-1-5-11-22-20(24)15-6-3-4-7-18(15)27-22/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,21,23) |
Clave InChI |
MASOQWXNGWQAQY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12180268.png)
![ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12180274.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12180283.png)

![N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180291.png)
![2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B12180294.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180306.png)
![3-[(2-Aminophenyl)sulfanyl]-1,3-bis(4-methoxyphenyl)propan-1-one](/img/structure/B12180314.png)


![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)butanamide](/img/structure/B12180344.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-phenoxyacetamide](/img/structure/B12180356.png)
![N2-(2-methoxyphenyl)-6-[({1-[(oxolan-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12180357.png)
![6-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12180359.png)
